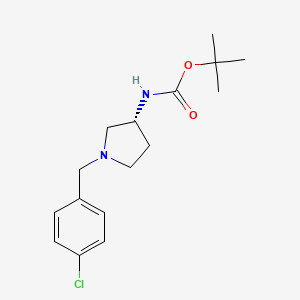![molecular formula C18H24N2O5 B2560177 Ácido 3-[1-(terc-butoxicarbonil)piperidin-4-ilcarbamoyl]benzoico CAS No. 1038409-56-1](/img/structure/B2560177.png)
Ácido 3-[1-(terc-butoxicarbonil)piperidin-4-ilcarbamoyl]benzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of degraders, thereby optimizing drug-like properties .
Aplicaciones Científicas De Investigación
3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid is extensively used in the development of PROTACs for targeted protein degradation. This application is significant in medicinal chemistry for designing drugs that can selectively degrade disease-causing proteins . Additionally, the compound serves as a linker in bioconjugation and crosslinking studies, facilitating the study of protein-protein interactions and the development of novel therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid typically involves the reaction of 4-aminopiperidine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 3-carboxybenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols involving protection, coupling, and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and reagents such as coupling agents (e.g., EDCI, DCC) to facilitate the formation of the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions for electrophilic aromatic substitution often involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Mecanismo De Acción
The compound functions as a semi-flexible linker in PROTACs, which are bifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The tert-butoxycarbonyl group provides steric hindrance, enhancing the selectivity and efficacy of the PROTACs . The molecular targets typically include disease-related proteins, and the pathways involved are those related to the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Comparison: 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid is unique due to its specific application as a semi-flexible linker in PROTAC development. Its structure allows for optimal 3D orientation and ternary complex formation, which is crucial for the efficacy of targeted protein degradation. Similar compounds may serve as linkers or intermediates in other synthetic applications but may not provide the same level of specificity and efficiency in PROTACs .
Propiedades
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)16(22)23/h4-6,11,14H,7-10H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWISOJAANKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2560098.png)
![N-(butan-2-yl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2560100.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/new.no-structure.jpg)
![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)



